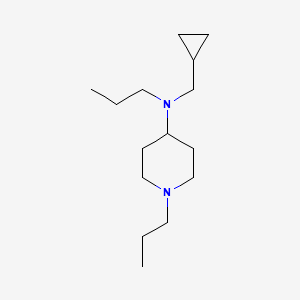
2-(2-cyclopentylidenehydrazino)-N-(3,4-dimethylphenyl)-2-oxoacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-cyclopentylidenehydrazino)-N-(3,4-dimethylphenyl)-2-oxoacetamide, also known as CPTH2, is a small molecule inhibitor that is widely used in scientific research. It is a potent inhibitor of histone acetyltransferases (HATs) and has been shown to have a range of biochemical and physiological effects.
Mechanism of Action
2-(2-cyclopentylidenehydrazino)-N-(3,4-dimethylphenyl)-2-oxoacetamide works by inhibiting the activity of HATs, which are enzymes that add acetyl groups to histone proteins. This process is important for gene regulation and is often dysregulated in cancer and other diseases. By inhibiting HATs, 2-(2-cyclopentylidenehydrazino)-N-(3,4-dimethylphenyl)-2-oxoacetamide can help to restore normal gene expression patterns and potentially treat disease.
Biochemical and physiological effects:
2-(2-cyclopentylidenehydrazino)-N-(3,4-dimethylphenyl)-2-oxoacetamide has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. In addition, 2-(2-cyclopentylidenehydrazino)-N-(3,4-dimethylphenyl)-2-oxoacetamide has been shown to alter gene expression patterns and affect the differentiation of stem cells.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(2-cyclopentylidenehydrazino)-N-(3,4-dimethylphenyl)-2-oxoacetamide in lab experiments is its potency and specificity. It is a highly potent inhibitor of HATs and has been shown to be effective at very low concentrations. However, one limitation is that it can be difficult to work with due to its low solubility in water and other solvents.
Future Directions
There are many potential future directions for research involving 2-(2-cyclopentylidenehydrazino)-N-(3,4-dimethylphenyl)-2-oxoacetamide. One area of interest is the development of new therapies for cancer and other diseases based on 2-(2-cyclopentylidenehydrazino)-N-(3,4-dimethylphenyl)-2-oxoacetamide and other HAT inhibitors. In addition, further research is needed to fully understand the mechanisms of action of 2-(2-cyclopentylidenehydrazino)-N-(3,4-dimethylphenyl)-2-oxoacetamide and to identify potential side effects or limitations of its use.
Synthesis Methods
2-(2-cyclopentylidenehydrazino)-N-(3,4-dimethylphenyl)-2-oxoacetamide can be synthesized using a variety of methods. One common method involves the reaction of cyclopentanone with hydrazine to form cyclopentanone hydrazone. This is then reacted with 3,4-dimethylbenzoyl chloride to form the final product, 2-(2-cyclopentylidenehydrazino)-N-(3,4-dimethylphenyl)-2-oxoacetamide.
Scientific Research Applications
2-(2-cyclopentylidenehydrazino)-N-(3,4-dimethylphenyl)-2-oxoacetamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for the treatment of a range of diseases. In addition, 2-(2-cyclopentylidenehydrazino)-N-(3,4-dimethylphenyl)-2-oxoacetamide has been used to study the role of HATs in gene regulation and epigenetics.
properties
IUPAC Name |
N'-(cyclopentylideneamino)-N-(3,4-dimethylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c1-10-7-8-13(9-11(10)2)16-14(19)15(20)18-17-12-5-3-4-6-12/h7-9H,3-6H2,1-2H3,(H,16,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVWIZGFPXUWPLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NN=C2CCCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-cyclopentylidenehydrazinyl)-N-(3,4-dimethylphenyl)-2-oxoacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[2-(2-chlorophenoxy)acetyl]nicotinohydrazide](/img/structure/B5126591.png)


![8-[(2-hydroxyethyl)amino]-7-(2-hydroxy-3-phenoxypropyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5126620.png)
![diethyl 3-methyl-5-{[(4-propylphenoxy)acetyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B5126628.png)
![cyclohexylmethyl 4-[2-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5126633.png)
![1-[2-(3-chlorophenoxy)ethoxy]-2-methoxybenzene](/img/structure/B5126642.png)
![1-ethyl-4-[(5-methyl-3-thienyl)carbonyl]piperazine](/img/structure/B5126646.png)
![2-(4-chlorophenoxy)-N-(4-{[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5126650.png)
![cyclohexyl 4-[4-(acetyloxy)-3-ethoxyphenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5126657.png)
![2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B5126665.png)
![N-(3,4-dimethylphenyl)-2-[5-(4-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B5126669.png)
